
1-メチル-1H-インダゾール-3-カルボキサミド
概要
説明
1-Methyl-1H-indazole-3-carboxamide is a chemical compound with the molecular weight of 175.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1H-indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, has been a subject of research for many years . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1H-indazole-3-carboxamide . The InChI code for this compound is 1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) .Chemical Reactions Analysis
The reaction details of 1H-indazole derivatives have been investigated using density functional theory (DFT) . The results led to a novel mechanism related to the synthesis of indazole .Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-3-carboxamide is a powder in physical form . It has a molecular weight of 175.19 . The storage temperature is room temperature .科学的研究の応用
1-メチル-1H-インダゾール-3-カルボキサミド:科学研究への応用に関する包括的な分析
抗がん活性: インダゾール誘導体は、さまざまな腫瘍細胞株における細胞増殖を阻害する能力により、癌治療における可能性が認められています。 1H-インダゾール-3-カルボキサミド誘導体の設計および合成は、腫瘍の進行に関与するp21活性化キナーゼ1(PAK1)の強力で選択的な阻害剤として有望であることが示されています . 構造的類似性から、1-メチル-1H-インダゾール-3-カルボキサミドも同様のメカニズムを通じて抗がん活性を示す可能性があります。
抗増殖効果: 3-アミノ-1H-インダゾール-1-カルボキサミドなどの化合物は、細胞周期のG0-G1期を阻害することで、特に腫瘍細胞株に対して興味深い抗増殖活性を示しました . メチル化されたバージョンである1-メチル-1H-インダゾール-3-カルボキサミドは、関連する化学構造のために、これらの効果を共有する可能性があります。
薬理学的応用: インダゾール含有化合物は、降圧剤、抗うつ剤、抗炎症剤、抗菌剤など、さまざまな薬理学的応用で知られています . 1-メチル-1H-インダゾール-3-カルボキサミドの研究は、これらの分野におけるその有用性を調査することができます。
合成法: インダゾールの最近の合成法には、遷移金属触媒反応と還元環化反応が含まれています . これらの方法は、1-メチル-1H-インダゾール-3-カルボキサミドの合成に適用して、さらなる研究を進めることができます。
細胞毒性: 1H-インダゾール-3-アミン誘導体の細胞毒性作用は、さまざまな癌細胞株に対して評価されており、多くの化合物が有意な抗腫瘍活性を示しています . これは、1-メチル-1H-インダゾール-3-カルボキサミドもその細胞毒性作用について調査できることを示唆しています。
創薬: インダゾールがいくつかの市販薬に存在することから、1-メチル-1H-インダゾール-3-カルボキサミドは、その有効性と安全性プロファイルに関するさらなる研究次第で、治療薬として開発される可能性があります .
作用機序
Target of Action
1-Methyl-1H-indazole-3-carboxamide is a derivative of indazole, a nitrogen-containing heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors
Mode of Action
Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that these compounds may affect cell cycle regulation pathways.
Pharmacokinetics
In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market . These studies investigated their physicochemical parameters and structure-metabolism relationships (SMRs). Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). Predicted Human in vivo hepatic clearance (CL H) ranged from 0.34 ± 0.09 to 17.79 ± 0.20 mL min −1 kg −1 in pHLM and 1.39 ± 0.27 to 18.25 ± 0.12 mL min −1 kg −1 in pHHeps . These findings suggest that 1-Methyl-1H-indazole-3-carboxamide may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds may have various molecular and cellular effects.
Safety and Hazards
将来の方向性
The 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors . The representative compound exhibited excellent enzyme inhibition and high PAK1 selectivity toward a panel of 29 kinases . This suggests that 1H-indazole-3-carboxamide derivatives may serve as lead compounds for the development of potential and selective PAK1 inhibitors .
生化学分析
Biochemical Properties
1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PAK1, a kinase involved in various cellular processes This suggests that it may interact with enzymes such as kinases and potentially other proteins within the cell
Cellular Effects
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . These compounds have been found to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . It’s plausible that 1-Methyl-1H-indazole-3-carboxamide might have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
As mentioned, it has been identified as a potential PAK1 inhibitor , suggesting that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity This could potentially lead to changes in gene expression and other downstream effects
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
特性
IUPAC Name |
1-methylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROETJHCUDAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129137-93-5 | |
| Record name | 1-methyl-1H-indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Granisetron interact with its target and what are the downstream effects?
A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []
Q2: What is the structural characterization of Granisetron?
A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []
Q3: What are the analytical methods used to characterize and quantify Granisetron?
A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


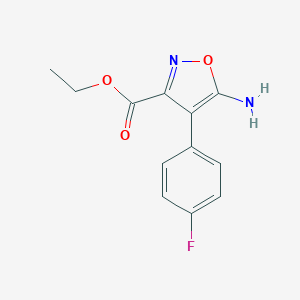
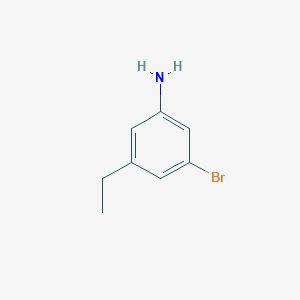

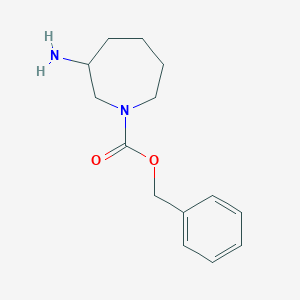
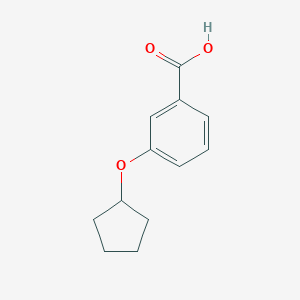
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
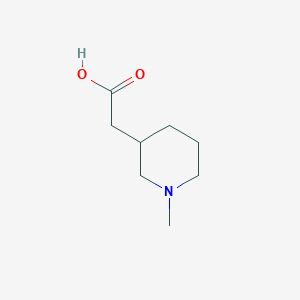




![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

